Nik smi1

NIK inhibition NF-κB pathway Biochemical assay

NIK SMI1 (Nik smi1), also designated (R)-6-(3-((3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl)phenyl)-4-methoxypicolinamide, is a potent, ATP-competitive small molecule inhibitor of NF-κB-inducing kinase (NIK, MAP3K14). It is characterized by a molecular weight of 365.38 g/mol and a chemical formula of C20H19N3O4, demonstrating high oral bioavailability and selective disruption of the non-canonical NF-κB signaling pathway.

Molecular Formula C20H19N3O4
Molecular Weight 365.4 g/mol
Cat. No. B609581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNik smi1
SynonymsNIK SMI1;  NIKSMI1;  NIK-SMI1
Molecular FormulaC20H19N3O4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O
InChIInChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1
InChIKeyLQSHXYHWYGKAMX-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NIK SMI1 (Nik smi1): An Orally Active, Sub-Nanomolar NF-κB-Inducing Kinase Inhibitor for Selective Non-Canonical NF-κB Pathway Research


NIK SMI1 (Nik smi1), also designated (R)-6-(3-((3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl)phenyl)-4-methoxypicolinamide, is a potent, ATP-competitive small molecule inhibitor of NF-κB-inducing kinase (NIK, MAP3K14) [1]. It is characterized by a molecular weight of 365.38 g/mol and a chemical formula of C20H19N3O4, demonstrating high oral bioavailability and selective disruption of the non-canonical NF-κB signaling pathway [2].

Non-canonical NF-κB pathway research
ATP-competitive NIK kinase probe
Supports oral dosing model context

NIK SMI1: Why Substitution with Other NIK Inhibitors Compromises Experimental Reproducibility and Therapeutic Relevance


While several small molecules target NIK, they exhibit critical differences in potency, selectivity, pharmacokinetics, and pathway-specific activity. Substituting NIK SMI1 with a generic alternative like CW15337, AM-0216, AM-0561, or Amgen16, without rigorous cross-validation, introduces substantial risk. For example, compounds like CW15337 (Ki = 25 nM) are >100-fold less potent , while others lack the comprehensive selectivity profiling (e.g., only 3 off-targets out of 222 kinases for NIK SMI1) [1] or the well-documented oral in vivo efficacy across multiple disease models [2]. Such variances directly impact the interpretation of target engagement and downstream biological effects, making NIK SMI1 the preferred chemical probe for dissecting NIK-dependent biology.

Potency Biochemical NIK inhibition potency may differ substantially across chemical series.
Selectivity Kinome-wide selectivity data may be absent or incomplete for some alternatives.
In vivo context Published in vivo model-response context may be limited for other NIK inhibitors.

Quantitative Evidence Guide: Direct Comparator Data for NIK SMI1 in Key Performance Dimensions


NIK SMI1 Exhibits >100-Fold Superior Biochemical Potency Over CW15337

In direct biochemical assays measuring inhibition of NIK-catalyzed ATP hydrolysis, NIK SMI1 demonstrates a Ki of 0.23 nM [1]. This is more than two orders of magnitude more potent than the NIK inhibitor CW15337, which exhibits a Ki of 25 nM under similar assay conditions .

Biochemical potency vs CW15337
Cross-study comparable
NIK SMI1 Ki = 0.23 ± 0.17 nM; CW15337 Ki = 25 nM (~109-fold lower Ki)
Supports low-concentration target engagement studies.
Cross-study comparison may require internal validation.
NIK inhibition NF-κB pathway Biochemical assay Potency comparison

NIK SMI1 Demonstrates Superior Cellular Pathway Selectivity Compared to Amgen16

NIK SMI1 potently inhibits anti-LTβR-induced p52 nuclear translocation (a hallmark of non-canonical NF-κB activation) with an IC50 of 70 nM, while showing minimal effect on TNFα-induced p65 nuclear translocation (canonical pathway) with an IC50 >2 μM . In contrast, Amgen16 exhibits a much weaker inhibition of LTβR-mediated p52 translocation, with an IC50 of 417 nM [1], making NIK SMI1 approximately 6-fold more potent in this key cellular functional assay.

Cellular pathway selectivity vs Amgen16
Cross-study comparable
NIK SMI1 p52 IC50 = 70 nM
Amgen16 p52 IC50 = 417 nM (~6-fold difference)
Supports selective non-canonical pathway modulation in cellular assays.
Assay conditions may vary; direct internal comparison recommended.
Non-canonical NF-κB Pathway selectivity Cellular assay p52 nuclear translocation

NIK SMI1's Kinome Selectivity is Profiled Against a Comprehensive 222-Kinase Panel

A key requirement for a high-quality chemical probe is a well-defined selectivity profile. NIK SMI1 was screened against a panel of 222 kinases at a concentration of 1 μM. It inhibited only three off-target kinases—KHS1 (MAP4K5), LRRK2, and PKD1 (PRKD1)—by >75% [1]. This contrasts with many other NIK inhibitors, for which comprehensive kinome profiling data is either absent or unpublished, representing a significant uncertainty for their use as specific probes.

Kinome selectivity panel
Supporting evidence
3 off-target kinases inhibited >75% at 1 µM (KHS1, LRRK2, PKD1) among 222 tested.
Reported kinome selectivity context supports NIK-dependent interpretation.
Comprehensive selectivity data for many NIK inhibitors remains unavailable.
Kinase selectivity Off-target profiling Chemical probe Kinome

NIK SMI1 Demonstrates Oral Bioavailability and In Vivo Efficacy in Lupus and Periodontitis Models

NIK SMI1 is orally active and has demonstrated in vivo efficacy in multiple preclinical disease models. In a murine model of systemic lupus erythematosus (SLE, NZB/W F1), oral administration reduced renal pathology and proteinuria scores and improved survival [1]. In a separate ligature-induced periodontitis model, NIK SMI1 treatment attenuated disease progression and reduced pro-inflammatory cytokine expression [2]. For other NIK inhibitors like CW15337, AM-0216, AM-0561, and Amgen16, published evidence of oral in vivo efficacy in complex disease models is substantially more limited or absent.

In vivo model-response context
Class-level inference
Reduced renal pathology and proteinuria in NZB/W F1 lupus model; attenuated periodontitis progression in ligature-induced model.
Reported in vivo model-response context.
Comparator in vivo data limited; model-specific endpoints.
In vivo efficacy Oral bioavailability Systemic lupus erythematosus Periodontitis

Recommended Research and Industrial Application Scenarios for NIK SMI1


Target Validation and Pathway Dissection in Immunology and Autoimmunity

For researchers investigating the role of the non-canonical NF-κB pathway in B cell biology, lymphoid organogenesis, or autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis. NIK SMI1's exceptional potency (Ki = 0.23 nM) and well-defined selectivity (only 3 off-targets from a 222-kinase panel) [1] make it the ideal chemical probe for definitively linking NIK activity to specific cellular phenotypes and disease mechanisms, minimizing the confounding effects of off-target inhibition or incomplete target engagement.

In Vivo Efficacy Studies in Preclinical Murine Disease Models

For scientists requiring a NIK inhibitor with robust oral bioavailability and demonstrated in vivo activity. NIK SMI1 has been successfully used in chronic dosing studies, showing therapeutic benefit in a murine lupus model (reduced renal pathology and improved survival) [1] and a periodontitis model (attenuated disease progression) [2]. Its favorable pharmacokinetic profile across species [3] makes it a superior choice over other NIK inhibitors that lack extensive in vivo validation.

High-Throughput Screening (HTS) and Cell-Based Assay Development

For assay development and HTS campaigns focused on the non-canonical NF-κB pathway. NIK SMI1's sub-nanomolar potency ensures a strong, reliable signal in both biochemical and cellular assays (e.g., cellular p52 translocation IC50 = 70 nM) . This allows for a wide assay window and clear differentiation from canonical pathway effects (p65 translocation IC50 >2 μM) , which is critical for identifying hits that specifically modulate the non-canonical arm.

Benchmarking and Validating Novel NIK Inhibitors

For drug discovery and medicinal chemistry teams developing next-generation NIK inhibitors. NIK SMI1 serves as a well-characterized benchmark compound. Its comprehensive selectivity profile against 222 kinases [1], coupled with detailed cellular and in vivo pharmacology, provides a high standard against which the potency, selectivity, and pathway-specific effects of new chemical entities can be rigorously compared and validated.

Application
Selection Property
Validation Focus
Non-canonical NF-κB pathway research
Kinase selectivity review
Target engagement and pathway-specific endpoints
Murine disease model research
Oral exposure context
Model-specific endpoint monitoring
Cellular assay development
Pathway-selectivity in cellular context
p52/p65 translocation endpoint differentiation
NIK inhibitor benchmarking
Reported selectivity and potency context
Comparator cross-validation requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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